![molecular formula C25H22N6O3 B2375407 2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539801-23-5](/img/structure/B2375407.png)
2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
説明
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure with a triazole ring condensed to a pyrimidine ring. Key structural features include:
- 7-(4-Methoxyphenyl): An electron-rich aryl group enhancing lipophilicity and π-π stacking interactions.
- 5-Methyl: A small alkyl substituent that may influence steric effects and metabolic stability.
- N-(Pyridin-3-yl)carboxamide: A pyridine-containing carboxamide group capable of hydrogen bonding and metal coordination.
While direct data on this compound’s biological activity are unavailable in the provided evidence, its structural analogs demonstrate diverse pharmacological potentials, including anti-inflammatory, anti-tubercular, and kinase inhibitory properties .
特性
IUPAC Name |
2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-21(24(33)28-18-6-4-12-26-14-18)22(16-8-10-20(34-2)11-9-16)31-25(27-15)29-23(30-31)17-5-3-7-19(32)13-17/h3-14,22,32H,1-2H3,(H,28,33)(H,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXRQFIYCNJSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)O)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure integrates multiple functional groups that contribute to its biological activity. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
- Molecular Formula : C25H22N6O3
- Molecular Weight : 454.49 g/mol
- Key Functional Groups :
- Hydroxy group
- Methoxy group
- Pyridine moiety
These features enhance the compound's solubility and bioavailability, potentially leading to improved interactions with biological targets.
Research indicates that compounds similar to this triazolo-pyrimidine derivative exhibit various biological activities, including:
- Anticancer Activity : Many studies have shown that triazolo-pyrimidine derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, they may act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, leading to apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens. The presence of hydroxyl and methoxy groups is believed to enhance this activity by improving the compound's interaction with microbial targets .
Comparative Analysis with Similar Compounds
A comparison of structural analogs reveals insights into the biological activity of the compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-(4-Hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Hydroxyl group at position 7 | Anticancer activity |
5-Methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks phenolic substituents | Moderate enzyme inhibition |
7-(3-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Methoxy group at position 7 | Antimicrobial properties |
The unique combination of aryl groups and a pyridine moiety in This compound enhances its potential for broader therapeutic applications compared to its analogs .
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- HCT-116 Colon Carcinoma Cells : The compound showed an IC50 value of approximately 6.2 μM.
- T47D Breast Cancer Cells : Exhibited IC50 values of 43.4 μM and 27.3 μM for certain derivatives .
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Studies
Research has also highlighted the antimicrobial efficacy of this class of compounds:
類似化合物との比較
The compound’s structural and functional similarities to other triazolo[1,5-a]pyrimidine derivatives allow for systematic comparisons. Below is an analysis of key analogs:
Substituent-Driven Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with nitro (5j) or bromo (5k) substituents exhibit higher melting points (280–320°C) compared to methoxy- or alkyl-substituted analogs (152–253°C), likely due to stronger intermolecular dipole-dipole interactions .
- Hydrogen-Bonding Groups: The target compound’s 3-hydroxyphenyl group may improve aqueous solubility compared to non-polar analogs (e.g., 6ai), aligning with trends observed in phenolic compounds .
- Pyridine vs. Phenyl Carboxamide : The pyridin-3-yl group in the target compound could enhance binding affinity in metal-rich biological environments compared to purely aromatic substituents (e.g., 6be in ).
Q & A
Q. Methodological Insights :
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- APTS (3-Aminopropyltriethoxysilane) enhances cyclization efficiency in one-pot reactions .
- Solvent choice (e.g., DMF vs. ethanol) affects solubility and byproduct formation .
What spectroscopic and crystallographic techniques are used to characterize this compound?
Basic
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic substituents, methyl groups) .
- X-ray diffraction : Resolves crystal packing and confirms fused triazolo-pyrimidine core (e.g., dihedral angles between aromatic rings) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. Example Data :
- X-ray : Centroid-centroid π-stacking interactions (3.63–3.88 Å) stabilize crystal structure .
- 1H NMR : Distinct signals for pyridin-3-yl (δ 8.5–9.0 ppm) and methoxyphenyl groups (δ 3.8 ppm) .
How can synthesis be optimized for higher yields and scalability?
Advanced
Strategies include:
- Catalyst screening : APTS or silica-supported acids improve cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
- Green chemistry : Solvent-free conditions minimize waste and simplify purification .
- Flow reactors : Enable continuous production for industrial scalability .
Q. Data-Driven Optimization :
- Compare yields under varying temperatures, solvents, and catalysts using design-of-experiments (DoE) frameworks .
How should researchers address contradictions in biological activity data?
Advanced
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:
- Orthogonal assays : Validate kinase inhibition (e.g., enzymatic vs. cell-based assays) .
- Dose-response curves : Identify IC50 consistency across replicates .
- Computational docking : Predict binding modes to kinases (e.g., ATP-binding pockets) using molecular dynamics .
Q. Case Study :
- Antiproliferative activity in cancer cells (e.g., MCF-7 vs. HepG2) may vary due to metabolic differences .
What computational methods aid in studying its mechanism of action?
Q. Advanced
- Quantum chemical calculations : Predict reaction pathways and transition states .
- Molecular docking : Simulate interactions with kinase domains (e.g., EGFR, VEGFR) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl) with bioactivity .
Q. Example :
- Docking studies reveal hydrogen bonding between the carboxamide group and kinase active sites .
What structural features enhance its pharmacological activity?
Basic
Critical motifs include:
- Triazolo-pyrimidine core : Facilitates π-stacking with biological targets .
- 3-Hydroxyphenyl group : Enhances solubility and hydrogen-bonding capacity .
- 4-Methoxyphenyl substituent : Improves lipophilicity and membrane permeability .
- Pyridin-3-yl carboxamide : Mediates target specificity (e.g., kinase inhibition) .
How can contradictions in spectroscopic data be resolved?
Q. Advanced
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments .
- Crystallography : Resolve ambiguous proton environments (e.g., overlapping aromatic signals) .
- DFT calculations : Predict NMR/IR spectra for comparison with experimental data .
What solvents and catalysts are most effective in its synthesis?
Q. Basic
- Solvents : Ethanol (microwave reactions), DMF (high-temperature reactions), acetic acid (acidic conditions) .
- Catalysts : APTS, silica-supported acids, or eco-friendly catalysts (e.g., biocatalysts) .
How to design pharmacokinetic studies for this compound?
Q. Advanced
- ADME assays : Evaluate solubility (logP ~3.5), plasma protein binding, and metabolic stability .
- In vivo models : Monitor bioavailability and half-life in rodent studies.
- LC-MS/MS : Quantify plasma concentrations with high sensitivity .
What strategies validate target interactions (e.g., kinase inhibition)?
Q. Advanced
- Biochemical assays : Measure ATPase activity in kinase domains .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- CRISPR knockouts : Assess phenotype rescue in target-deficient cell lines .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。